molecular formula C18H28N2O3S B427106 N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide

N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide

Cat. No.: B427106
M. Wt: 352.5g/mol
InChI Key: QZRNDWPVQXQYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions.

    Introduction of the Benzenesulfonamide Moiety: This step involves sulfonation reactions to attach the benzenesulfonamide group.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying enzyme functions or cellular processes.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Applications in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor or receptor modulator. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide: Unique due to its specific functional groups and structure.

    Other Sulfonamides: Compounds like sulfanilamide or sulfamethoxazole, which are known for their antibacterial properties.

    Piperidine Derivatives: Compounds such as piperidine itself or N-substituted piperidines, which have various pharmacological activities.

Uniqueness

This compound is unique due to the combination of its tert-butyl group, piperidine ring, and benzenesulfonamide moiety. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5g/mol

IUPAC Name

N-tert-butyl-4-(3-oxo-3-piperidin-1-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C18H28N2O3S/c1-18(2,3)19-24(22,23)16-10-7-15(8-11-16)9-12-17(21)20-13-5-4-6-14-20/h7-8,10-11,19H,4-6,9,12-14H2,1-3H3

InChI Key

QZRNDWPVQXQYTP-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCC2

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCC2

Origin of Product

United States

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